molecular formula C19H9N5S B11084044 3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile

3-Methyl-8-thia-5,7,12b-triazabenzo[a]aceanthrylene-10,11-dicarbonitrile

Cat. No.: B11084044
M. Wt: 339.4 g/mol
InChI Key: PHUFWLFLKBXDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a methyl group, and a thia-triazabenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where amines react with cyanoacetates under specific conditions to form the desired cyanoacetamide derivatives . The reaction conditions often involve the use of solvents like acetic acid and heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure safety and efficiency. The process might include the use of non-toxic cyanation agents to minimize the risks associated with handling cyanide compounds .

Chemical Reactions Analysis

Types of Reactions

10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group into other functional groups.

    Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other derivatives.

Scientific Research Applications

10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thia-triazabenzene core can interact with various biological molecules. These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-CYANO-3-METHYL-8-THIA-5,7,12B-TRIAZABENZO[A]ACEANTHRYLEN-11-YL CYANIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H9N5S

Molecular Weight

339.4 g/mol

IUPAC Name

5-methyl-13-thia-1,9,11-triazapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14(19),15,17-nonaene-16,17-dicarbonitrile

InChI

InChI=1S/C19H9N5S/c1-10-2-3-14-13(4-10)17-18-19(23-9-22-17)25-16-6-12(8-21)11(7-20)5-15(16)24(14)18/h2-6,9H,1H3

InChI Key

PHUFWLFLKBXDEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C4=C(C=C(C(=C4)C#N)C#N)SC5=NC=NC2=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.